molecular formula C15H13NO2 B12896715 5-Isoxazolol, 4,5-dihydro-3,5-diphenyl- CAS No. 52790-27-9

5-Isoxazolol, 4,5-dihydro-3,5-diphenyl-

Katalognummer: B12896715
CAS-Nummer: 52790-27-9
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: IDGHFXRMWBEXIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Diphenyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Diphenyl-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols.

Wissenschaftliche Forschungsanwendungen

3,5-Diphenyl-4,5-dihydroisoxazol-5-ol has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3,5-Diphenyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,5-Diphenylisoxazoline
  • 4,5-Dihydro-3,5-diphenylisoxazole
  • 5,5-Dimethyl-4,5-dihydroisoxazol-3-yl

Uniqueness

3,5-Diphenyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substitution pattern and the presence of both phenyl groups. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other isoxazole derivatives .

Eigenschaften

CAS-Nummer

52790-27-9

Molekularformel

C15H13NO2

Molekulargewicht

239.27 g/mol

IUPAC-Name

3,5-diphenyl-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C15H13NO2/c17-15(13-9-5-2-6-10-13)11-14(16-18-15)12-7-3-1-4-8-12/h1-10,17H,11H2

InChI-Schlüssel

IDGHFXRMWBEXIC-UHFFFAOYSA-N

Kanonische SMILES

C1C(=NOC1(C2=CC=CC=C2)O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.